6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Overview
Description
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C6HBrCl2N2S and a molecular weight of 283.96 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine typically involves multiple steps, including bromination and chlorination reactions. One common method starts with the Gewald reaction, which forms the thieno[3,2-d]pyrimidine core. This is followed by bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound often relies on scalable and robust synthetic routes. The process involves standard laboratory equipment and avoids the use of chromatography for purification, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the sulfur atom within the thieno[3,2-d]pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products depend on the specific reactions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pathways involved often include signal transduction and metabolic processes, which are crucial for its biological activity .
Comparison with Similar Compounds
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 4-Chlorothieno[3,2-d]pyrimidine
Comparison: 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of diverse chemical entities and in applications requiring specific electronic and steric characteristics .
Properties
IUPAC Name |
6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIBZFQOVIDMRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262874 | |
Record name | 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311275-35-0 | |
Record name | 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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